9-O-乙酰-4,4'-二-O-甲基松脂酚

描述

Synthesis Analysis

The synthesis of derivatives related to 9-O-Acetyl-4,4'-di-O-methyllariciresinol involves complex chemical reactions, including acetylation and methylation processes. For example, the synthesis of 9-O-acetyl- and 4,9-di-O-acetyl derivatives of the methyl ester of N-acetyl-beta-D-neuraminic acid methylglycoside showcases reactions yielding compounds with specific acetyl groups, which are useful in studies of periodate oxidation (Haverkamp et al., 1975).

Molecular Structure Analysis

The structure of related compounds, such as methyl 6-deoxy-2,3-O-isopropylidene-α-d-manno-heptofuranoside, has been elucidated through methods like X-ray diffraction, indicating the importance of structural determination in understanding the behavior and reactivity of such molecules (Krajewski et al., 1994).

Chemical Reactions and Properties

The introduction of acetyl and methyl groups significantly influences the chemical reactivity and properties of compounds. For instance, the synthesis and properties of 9-Anthraldehyde acetal of poly(vinyl alcohol) demonstrate how modifications can affect solubility and interaction with other substances (Oshiro et al., 1973).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. Detailed structural analysis, like that of methyl 2,4,6-tri-O-acetyl-3-O(2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl)-β-d-glucopyranoside, provides insights into their physical behavior (Takeda et al., 1978).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability, and functional group behavior, are fundamental to understanding 9-O-Acetyl-4,4'-di-O-methyllariciresinol and its derivatives. Research such as the general methods for modification of sialic acid at C-9 emphasizes the importance of chemical modifications to enhance stability and reactivity (Sharma et al., 1988).

科学研究应用

生物学现象和微生物-宿主相互作用

9-O-乙酰化是唾液酸上的修饰,它显着影响各种生物学现象,包括微生物-宿主相互作用、免疫反应和肿瘤免疫学。由于不稳定,这种修饰在很大程度上尚未得到充分研究。然而,用氮原子取代酯中的氧原子,从而形成更稳定的 9-N-乙酰基团,为这些领域的新的研究机会打开了大门 (Khedri 等人,2017)。

化学生物学解决方案

9-O-乙酰唾液糖缀合物的不安定性给研究它们带来了重大挑战。一种涉及使用具有稳定 9-N-乙酰基团的唾液酸的化学生物学解决方案,通过一种高效的一锅多酶法合成,提供了一种研究这些缀合物的方法,并提高了稳定性,从而在相关领域开辟了新的研究机会 (Khedri 等人,2017)。

对蛋白质识别的影响

O-乙酰化是碳水化合物中普遍存在的修饰,特别是在唾液酸中。这种修饰及其在唾液酸侧链内的可逆迁移可以显着影响蛋白质识别。研究表明,具有稳定的 9-N-乙酰化唾液酸类似物的化合物对病毒酯酶具有抵抗力,这可能对宿主-微生物相互作用以及合成 N-乙酰模拟物用于治疗目的具有影响 (Ji 等人,2021)。

构象分析和生物医学应用

含有 9-O-乙酰唾液酸及其类似物的分子的构象分析可以深入了解含有 9-N-乙酰化和 9-O-乙酰化 Neu5Ac 的唾液苷之间的结构相似性。这种理解支持使用 9-N-乙酰化 Neu5Ac 作为稳定的模拟物来研究 9-O-乙酰化 Neu5Ac 的生化作用,这对于理解和开发与这些分子相关的疾病的治疗方法至关重要 (Li 等人,2020)。

属性

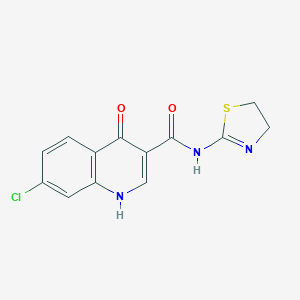

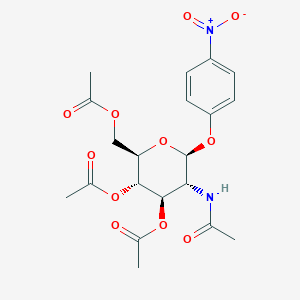

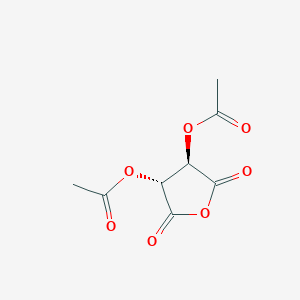

IUPAC Name |

[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-15(25)30-14-19-18(10-16-6-8-20(26-2)22(11-16)28-4)13-31-24(19)17-7-9-21(27-3)23(12-17)29-5/h6-9,11-12,18-19,24H,10,13-14H2,1-5H3/t18-,19-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIRSWOCXJSZIK-AXHZCLLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(COC1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@H](CO[C@@H]1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-O-Acetyl-4,4'-di-O-methyllariciresinol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B19580.png)

![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)

![Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B19601.png)

![Furo[2,3-B]pyridine-3-carbonitrile](/img/structure/B19604.png)